Prednisolone valerate acetate
Overview
Description
Prednisolone valerate acetate is a synthetic glucocorticoid, a type of corticosteroid, which is used for its anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone, modified to enhance its pharmacokinetic properties and efficacy in treating various medical conditions .
Mechanism of Action
Target of Action
Prednisolone valerate acetate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland. This receptor plays a crucial role in regulating processes such as inflammation, immune response, and metabolism .
Mode of Action
As a GR agonist, this compound binds to the glucocorticoid receptor, leading to conformational changes that allow the receptor to translocate into the nucleus . Once in the nucleus, the receptor binds to specific DNA sequences, known as glucocorticoid response elements, leading to the transcription of target genes. This results in the production of proteins that mediate the anti-inflammatory and immunosuppressive effects of the drug .
Biochemical Pathways
The activation of the glucocorticoid receptor by this compound influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules . Additionally, it promotes the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and immune response. This makes it effective in treating a wide variety of conditions, including dermatitis, eczema, and insect bites and stings . It is also used in the management of immune system diseases, congenital disorders, and skin and musculoskeletal diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as the patient’s overall health status, the presence of other diseases, and genetic factors can also influence the drug’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
Prednisolone valerate acetate, as a glucocorticoid, interacts with the glucocorticoid receptor (GR), acting as an agonist . This interaction influences the transcription of various genes, leading to changes in the production of proteins and other biomolecules . The nature of these interactions is complex and involves both direct and indirect mechanisms.
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor (GR) in the cytoplasm of cells . This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus where it can influence gene expression . This can lead to changes in the production of various proteins, impacting cellular functions such as inflammation and immune response .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, a study found that high-dose prednisolone treatment increased levels of certain amino acids in urine and serum after a single dose, but not after prolonged treatment . This suggests that the body may adapt to the drug over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, a study found that 90% of dogs experienced one or more behavior changes, with polyuria and polydipsia most commonly reported, by day 14 of treatment with anti-inflammatory doses of prednisone or prednisolone .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized to prednisone, which is then further metabolized to various compounds . These metabolic processes involve various enzymes and can impact metabolic flux and metabolite levels .
Subcellular Localization
Given that it binds to the glucocorticoid receptor in the cytoplasm and influences gene expression in the nucleus , it is likely that it localizes to these compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prednisolone valerate acetate involves several steps, starting from prednisolone. The process typically includes esterification reactions to introduce the valerate and acetate groups. One common method involves the reaction of prednisolone with valeric acid and acetic anhydride in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Prednisolone valerate acetate undergoes various chemical reactions, including:
Oxidation: Prednisolone can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert prednisolone to its active form.
Substitution: Esterification and hydrolysis reactions are common in the synthesis and metabolism of prednisolone derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification typically involves acids (e.g., valeric acid) and anhydrides (e.g., acetic anhydride) with catalysts like DMAP.
Major Products Formed
The major products formed from these reactions include various esters and metabolites of prednisolone, which retain or enhance its pharmacological activity .
Scientific Research Applications
Prednisolone valerate acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects. Its applications include:
Chemistry: Used as a model compound in studying steroid chemistry and synthesis.
Biology: Employed in research on cellular signaling pathways and immune responses.
Medicine: Investigated for its therapeutic potential in treating autoimmune diseases, allergies, and inflammatory conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound, used widely for its anti-inflammatory properties.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Dexamethasone: A more potent glucocorticoid with similar applications.
Hydrocortisone: A naturally occurring corticosteroid with broader use in treating adrenal insufficiency .
Uniqueness
Prednisolone valerate acetate is unique due to its modified structure, which enhances its pharmacokinetic properties, making it more effective in certain therapeutic applications. Its esterified form allows for better absorption and prolonged action compared to its parent compound .
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h10,12,14,20-22,25,31H,5-9,11,13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSDXLCLKPUBR-SLPNHVECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023506 | |
Record name | Prednisolone valerate acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72064-79-0 | |
Record name | (11β)-21-(Acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72064-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisolone valerate acetate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072064790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone valerate acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE VALERATE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JB27QJW3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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